Triisopropyl(2-methoxyphenoxy)silane

Description

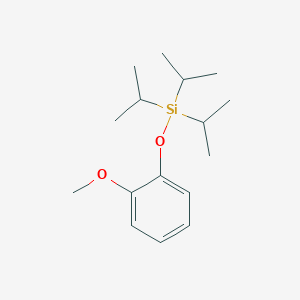

Triisopropyl(2-methoxyphenoxy)silane is an organosilicon compound featuring a triisopropylsilyl group bonded to a 2-methoxyphenoxy substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group or intermediate in catalytic processes.

Properties

Molecular Formula |

C16H28O2Si |

|---|---|

Molecular Weight |

280.48 g/mol |

IUPAC Name |

(2-methoxyphenoxy)-tri(propan-2-yl)silane |

InChI |

InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-11-9-8-10-15(16)17-7/h8-14H,1-7H3 |

InChI Key |

RCNFTMXIWYUBBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Triisopropyl(2-methoxyphenoxy)silane belongs to a broader class of triisopropylsilyl ethers and derivatives. Key structural analogs include:

Key Observations :

- Electronic Effects: The 2-methoxyphenoxy group in the target compound provides stronger electron donation compared to halogenated analogs (e.g., 4-bromo-2-fluorophenoxy derivatives), which are electron-withdrawing .

- Steric Hindrance: Bulky substituents like the triisopropylsilyl group dominate steric effects, but substituents on the aromatic ring (e.g., methyl in 4-methoxy-3-methylphenoxy) further influence reactivity .

Key Observations :

- Silylation Efficiency: Phenolic silylation (e.g., halogenated analogs) achieves near-quantitative yields (>90%) under mild conditions, whereas alkyne derivatives require harsher Pd-catalyzed conditions .

- Steric Challenges : Bulky silyl groups can reduce yields in alkyne additions (e.g., 65–75% for 3-phenylpentenynyl derivatives) due to steric hindrance during catalytic cycles .

Spectroscopic and Analytical Data

Critical NMR and MS data highlight structural differences:

Note: Data for this compound is extrapolated from analogs in .

Key Observations :

- Aromatic vs. Aliphatic Signals: Aromatic protons in phenoxy derivatives resonate at 6.8–7.5 ppm, whereas alkyne/alkene protons in unsaturated analogs appear at 5.4 ppm .

- Mass Accuracy : High-resolution MS data for triisopropylsilyl compounds (e.g., 264.2270 exp vs. 264.2268 calc) confirm structural integrity .

Stability and Functional Utility

- Polar Media Stability: Unlike triisopropylsilyl-protected carboxylates, which hydrolyze in polar solvents, phenoxy derivatives (e.g., 2-methoxyphenoxy) exhibit enhanced stability due to aromatic electron donation .

- Catalytic Compatibility: The 2-methoxyphenoxy group’s electron-rich nature facilitates Pd-catalyzed coupling reactions, outperforming halogenated analogs in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.